
E6201
概要
説明
E-6201は、ミトゲン活性化プロテインキナーゼキナーゼ1(MEK1)とミトゲン活性化プロテインキナーゼキナーゼキナーゼ1(MEKK1)を標的とする新規キナーゼ阻害剤です。特に他の治療法に抵抗性のある様々な癌の治療に大きな可能性を示しています。 E-6201はATP競合阻害剤であり、キナーゼへの結合部位でアデノシン三リン酸と競合し、その活性を阻害します .
製法
合成ルートと反応条件
E-6201は、天然物誘導体を原料とする一連の化学反応によって合成されます。重要なステップには、天然物の安定性と有効性を高めるための修飾が含まれます。合成ルートには、以下のステップが含まれます。
水酸化: 溶解性を高めるため、ヒドロキシル基を導入します。
メトキシ化: 代謝安定性を向上させるために、メトキシ基を付加します。
工業生産方法
E-6201の工業生産は、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を行います。プロセスには、以下が含まれます。
発酵: 天然物の前駆体物質を生産するために、糸状菌Curvularia verruculosaを使用します。
化学修飾: 前駆体物質をE-6201に変換するために、逐次的な化学反応を行います。
準備方法
Synthetic Routes and Reaction Conditions
E-6201 is synthesized through a series of chemical reactions starting from a natural product derivative. The key steps involve the modification of the natural product to enhance its stability and efficacy. The synthetic route includes the following steps:
Hydroxylation: Introduction of hydroxyl groups to increase solubility.
Methoxylation: Addition of methoxy groups to improve metabolic stability.
Cyclization: Formation of a lactone ring to enhance binding affinity to the target kinase.
Industrial Production Methods
Industrial production of E-6201 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Fermentation: Using the fungus Curvularia verruculosa to produce the natural product precursor.
Chemical Modification: Sequential chemical reactions to modify the precursor into E-6201.
Purification: High-performance liquid chromatography (HPLC) to purify the final product.
化学反応の分析
反応の種類
E-6201は、以下のような様々な化学反応を起こします。
酸化: ヒドロキシル基をケトンに変換します。
還元: ケトンをヒドロキシル基に還元します。
一般的な試薬と条件
これらの反応で一般的に使用される試薬には、以下が含まれます。
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換剤: メタノール、エチルアミン.
主な生成物
これらの反応から生成される主な生成物は、様々な官能基を持つE-6201のアナログであり、有効性と安定性を試験されます .
科学的研究の応用
Pharmacological Profile
E6201 is classified as an ATP-competitive MEK inhibitor, distinguishing it from other allosteric inhibitors like trametinib and cobimetinib. Its mechanism of action involves the inhibition of MEK1, which plays a crucial role in the MAPK signaling pathway, often dysregulated in cancerous cells. The compound has demonstrated significant binding affinity to both active and inactive forms of MEK1, with an in vitro half-maximal inhibitory concentration (IC50) reported to be less than 100 nmol/L against various melanoma cell lines, especially those harboring BRAF mutations .
Treatment of Melanoma
This compound has been primarily investigated for its efficacy in treating metastatic melanoma, particularly in patients with BRAF V600E mutations. Clinical studies have shown that this compound can induce substantial tumor regression in this patient population. In one study, this compound was administered intravenously to patients with BRAF V600E-mutated malignant melanoma with brain metastases, resulting in significant reductions in phospho-ERK levels, indicating effective inhibition of the MAPK pathway .
Chronic Plaque Psoriasis
Beyond oncology, this compound has also been explored for its therapeutic potential in chronic plaque psoriasis. The compound's ability to modulate inflammatory pathways may provide benefits in managing this skin condition, although further studies are necessary to establish its safety and efficacy .
Pharmacokinetics and Safety Profile
This compound exhibits extensive distribution within the body, with pharmacokinetic studies revealing a mean clearance rate consistent with liver blood flow and a low renal clearance rate . The safety profile has been assessed in clinical trials where dose-limiting toxicities included central nervous system effects and QTc prolongation, necessitating careful monitoring during treatment .
Efficacy in BRAF-Mutated Melanoma
A notable case involved a patient with advanced melanoma who showed an exceptional response to this compound treatment after failing previous therapies. The patient's tumor exhibited rapid shrinkage following the initiation of this compound therapy, correlating with decreased levels of phosphorylated ERK—a biomarker for MEK activity—demonstrating the drug's targeted action against MEK-driven tumors .
Combination Therapies
In combination therapy settings, this compound has been evaluated alongside other agents targeting different pathways within the MAPK signaling cascade. Preliminary results suggest that such combinations may enhance therapeutic outcomes by overcoming resistance mechanisms commonly observed in melanoma treatments .
作用機序
E-6201は、MEK1とMEKK1の活性を阻害することにより効果を発揮します。これらのキナーゼのATP結合部位に結合し、細胞外シグナル調節キナーゼ(ERK)などの下流シグナル伝達分子のリン酸化と活性化を阻害します。 この阻害は、ミトゲン活性化プロテインキナーゼ経路を混乱させ、癌細胞の増殖を抑制し、アポトーシスを誘導します .
類似化合物との比較
類似化合物
セルメチニブ: MEK阻害剤ですが、結合様式が異なります。
ベムラフェニブ: メラノーマの治療のためにMEK阻害剤と組み合わせて使用されるBRAF阻害剤です。
トラメチニブ: 作用機序は類似していますが、薬物動態が異なるMEK阻害剤です.
E-6201の特徴
E-6201は、MEK1とMEKK1を二重に阻害する独特の性質を持つため、他のMEK阻害剤に抵抗性のある癌に対して有効です。 ミトゲン活性化プロテインキナーゼ経路に関与する複数のキナーゼを阻害する能力は、より幅広い治療の可能性を提供します .
生物活性
E6201 is a synthetic small molecule that functions primarily as a dual inhibitor of MEK1 and FLT3 kinases. It has garnered attention for its potential therapeutic applications, particularly in oncology, due to its cytotoxic effects on various cancer cell lines and its ability to penetrate the blood-brain barrier (BBB). This article delves into the biological activity of this compound, highlighting key research findings, case studies, and its implications in cancer treatment.
This compound operates as an ATP-competitive inhibitor, targeting both MEK1 and FLT3 pathways. The inhibition of MEK1 disrupts the MAPK signaling pathway, which is often upregulated in various cancers, including melanoma and triple-negative breast cancer (TNBC). By inhibiting FLT3, this compound also affects hematological malignancies, particularly acute myeloid leukemia (AML).
Key Findings from Research Studies
- Inhibition of Tumor Growth : this compound has shown significant anti-tumor effects in preclinical models. In a study focusing on TNBC, this compound inhibited cell colony formation, migration, and invasion in a dose-dependent manner. It induced G1 cell cycle arrest and apoptosis in TNBC cells, leading to reduced tumor growth in xenograft models .
- Clinical Case Study : A notable case involved an 84-year-old female patient with metastatic melanoma who demonstrated an exceptional response to this compound during a Phase 1 clinical trial. The patient had a homozygous BRAF V600E mutation, and after treatment with this compound, she exhibited ongoing near-complete response and overall survival extending beyond eight years .
- Cytotoxic Activity : Immunoblot analysis indicated that this compound significantly suppressed phosphorylated FLT3 and ERK levels, contributing to its cytotoxic effects against cancer cells .
Table: Summary of Biological Activities of this compound
Case Study 1: Metastatic Melanoma
An elderly female patient with a long history of melanoma presented with multiple metastases, including brain involvement. After treatment with this compound, she experienced remarkable tumor regression and prolonged survival. Whole exome sequencing revealed a high mutational burden and specific mutations that may have contributed to her response to the drug .
Case Study 2: Triple-Negative Breast Cancer
In preclinical studies involving TNBC cell lines, this compound demonstrated potent anti-tumor activity by inhibiting cell migration and invasion through MEK1 pathway suppression. The combination of this compound with other inhibitors like CDK4/6 showed enhanced efficacy .
特性
CAS番号 |
603987-35-5 |
---|---|
分子式 |
C21H27NO6 |
分子量 |
389.4 g/mol |
IUPAC名 |
(4S,5R,6Z,9S,10S,12E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione |
InChI |
InChI=1S/C21H27NO6/c1-4-22-15-10-14-6-5-7-16(23)20(26)17(24)9-8-12(2)13(3)28-21(27)19(14)18(25)11-15/h5-6,8-13,16,20,22-23,25-26H,4,7H2,1-3H3/b6-5+,9-8-/t12-,13+,16+,20+/m1/s1 |
InChIキー |
MWUFVYLAWAXDHQ-HMNLTAHHSA-N |
SMILES |
CCNC1=CC2=C(C(=C1)O)C(=O)OC(C(C=CC(=O)C(C(CC=C2)O)O)C)C |
異性体SMILES |
CCNC1=CC\2=C(C(=C1)O)C(=O)O[C@H]([C@@H](/C=C\C(=O)[C@H]([C@H](C/C=C2)O)O)C)C |
正規SMILES |
CCNC1=CC2=C(C(=C1)O)C(=O)OC(C(C=CC(=O)C(C(CC=C2)O)O)C)C |
外観 |
Solid powder |
Key on ui other cas no. |
603987-35-5 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
14-(ethylamino)-8,9,16-trihydroxy-3,4-dimethyl-3,4,9,19-tetrahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione E 6201 E-6201 E6201 cpd |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。